3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Lipophilicity Drug design Permeability

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 6577-89-5) is a bicyclic tetrahydroindole building block bearing a C3 methyl substituent, a C4 ketone, and a C2 carboxylic acid handle. Its molecular weight is 193.20 g/mol, with a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 70.2 Ų.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 6577-89-5
Cat. No. B1268736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
CAS6577-89-5
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C(=O)CCC2)C(=O)O
InChIInChI=1S/C10H11NO3/c1-5-8-6(3-2-4-7(8)12)11-9(5)10(13)14/h11H,2-4H2,1H3,(H,13,14)
InChIKeyZMEOOHFAIWNZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid: Procurement-Relevant Physicochemical and Scaffold Profile


3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 6577-89-5) is a bicyclic tetrahydroindole building block bearing a C3 methyl substituent, a C4 ketone, and a C2 carboxylic acid handle. Its molecular weight is 193.20 g/mol, with a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 70.2 Ų [1]. This scaffold is recognized in authoritative databases as a member of the 4-oxo-tetrahydroindole-2-carboxylic acid class, which has been annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2].

Why 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid Cannot Be Casually Substituted by In-Class Analogs


The tetrahydroindole-2-carboxylic acid scaffold is highly sensitive to substitution at the C3 position. Even a single methyl group addition significantly alters lipophilicity (ΔXLogP3 ≈ +0.4) relative to the des-methyl parent, while replacing the indole NH with oxygen—as in the benzofuran isostere—changes the hydrogen bond donor count, TPSA, and GHS hazard profile [1][2]. These physicochemical shifts directly impact solubility, permeability, and protein binding potential, making simple interchange among these analogs inadvisable without re-optimization of downstream synthetic routes or biological assays.

Quantitative Differentiation Evidence: 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid vs. Closest Analogs


Lipophilicity Advantage Over the Des-Methyl Parent (ΔXLogP3 = +0.4)

The 3-methyl substituent on the target compound raises the computed partition coefficient (XLogP3) to 1.1, compared with 0.7 for the des-methyl analog 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (CAS 111624-87-4) [1][2]. This +0.4 log unit increase represents a ~2.5-fold theoretical increase in lipophilicity, which is anticipated to enhance passive membrane permeability in cell-based assays.

Lipophilicity Drug design Permeability

Hydrogen Bond Donor Differentiation from the Benzofuran Isostere (2 vs. 1 HBD)

The target compound possesses two hydrogen bond donor (HBD) groups (indole NH and carboxylic acid OH), whereas its common oxygen isostere, 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS 112579-43-8), has only one HBD (the carboxylic acid) because the indole NH is replaced by a furan oxygen [1][2]. TPSA also differs (70.2 vs. 67.5 Ų). This structural feature preserves an additional H-bond donor capable of engaging protein backbone carbonyls or side-chain acceptors.

Hydrogen bonding Isosteric replacement Target engagement

Milder Acute Toxicity Hazard Profile Relative to the Benzofuran Isostere

Under the Globally Harmonized System (GHS) of classification, the target compound is categorized as a skin/eye irritant and respiratory irritant (H315, H319, H335) but carries no acute oral toxicity warning. In contrast, the benzofuran analog (CAS 112579-43-8) additionally carries H302 (harmful if swallowed), classified as Acute Toxicity Category 4 [1][2]. Both compounds share the same irritant hazard categories (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

Safety Handling GHS classification

Lipoxygenase Inhibitory Class Potential Anchored on the 4-Oxo-Tetrahydroindole Scaffold

The 4-oxo-4,5,6,7-tetrahydroindole-2-carboxylic acid scaffold—the core of the target compound—is classified in the MeSH thesaurus as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism. It is also reported to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. Although direct IC50 data for the 3-methyl derivative specifically are not published, the scaffold annotation provides a plausible basis for exploring its LOX-related bioactivity relative to non-tetrahydroindole building blocks such as fully aromatic indole-2-carboxylic acid.

Lipoxygenase inhibition Anti-inflammatory Arachidonic acid cascade

High-Value Application Scenarios for 3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid Procurement


Diversity-Oriented Synthesis Libraries Targeting Intracellular Proteins

The elevated XLogP3 of 1.1 (Δ +0.4 over the des-methyl parent) positions this compound as a more lipophilic building block for constructing compound libraries aimed at intracellular targets [1]. Its C2 carboxylic acid handle enables straightforward amide coupling or esterification to generate diverse analogues without the additional synthetic step of installing a lipophilic group at C3.

Scaffold-Hopping Studies Comparing Indole vs. Benzofuran Isosteres in H-Bond-Dependent Targets

With 2 HBD groups versus the benzofuran isostere's 1 HBD [1], this compound is the reagent of choice when a systematic scaffold-hopping study requires preserving the full H-bond donor capacity of the indole NH. Researchers comparing matched molecular pairs should select this indole acid over the benzofuran acid to maintain HBD parity with the endogenous ligand or reference inhibitor.

Medicinal Chemistry Programs Exploring the Arachidonic Acid Cascade

Based on MeSH-level annotation of the 4-oxo-tetrahydroindole scaffold as a lipoxygenase inhibitor [1], this compound is a rational starting material for synthesizing focused compound libraries targeting enzymes in the arachidonic acid cascade (LOX, COX). It offers a direct synthetic entry point for structure-activity relationship exploration without requiring de novo scaffold construction.

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